Dibutyltin 3-hydroxyflavone

Fluorescent probe F1F0-ATPase Organotin-flavone complex

Dibutyltin 3-hydroxyflavone (Bu₂Sn(of)Br; CAS 146816-94-6) is a five-coordinate organotin(IV)–flavonoid complex in which a dibutyltin(IV) cation is chelated by the deprotonated 3-hydroxyflavone ligand. First described in 1992–1993 as a novel class of fluorescent inhibitor probes targeting the F₀ segment of mitochondrial F₁F₀-ATP synthase, the compound exhibits excitation/emission maxima at 395/450 nm and undergoes a marked (~10-fold) fluorescence enhancement upon binding to its biological target.

Molecular Formula C23H27BrO3Sn
Molecular Weight 550.1 g/mol
CAS No. 146816-94-6
Cat. No. B126638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyltin 3-hydroxyflavone
CAS146816-94-6
SynonymsBu2Sn(of)
dibutyltin 3-hydroxyflavone
dibutyltin-3-hydroxyflavone bromide
Molecular FormulaC23H27BrO3Sn
Molecular Weight550.1 g/mol
Structural Identifiers
SMILESCCC[CH2-].CCC[CH2-].C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-].[Br-].[Sn+4]
InChIInChI=1S/C15H10O3.2C4H9.BrH.Sn/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10;2*1-3-4-2;;/h1-9,17H;2*1,3-4H2,2H3;1H;/q;2*-1;;+4/p-2
InChIKeyAZYDZICZHDBDAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutyltin 3-Hydroxyflavone (CAS 146816-94-6): A Fluorescent Organotin–Flavonoid F1F0-ATPase Probe for Mitochondrial Bioenergetics Research


Dibutyltin 3-hydroxyflavone (Bu₂Sn(of)Br; CAS 146816-94-6) is a five-coordinate organotin(IV)–flavonoid complex in which a dibutyltin(IV) cation is chelated by the deprotonated 3-hydroxyflavone ligand . First described in 1992–1993 as a novel class of fluorescent inhibitor probes targeting the F₀ segment of mitochondrial F₁F₀-ATP synthase, the compound exhibits excitation/emission maxima at 395/450 nm and undergoes a marked (~10-fold) fluorescence enhancement upon binding to its biological target . Unlike classical F₁F₀-ATPase inhibitors (e.g., oligomycin, venturicidin, DCCD), Bu₂Sn(of)Br combines intrinsic fluorescence reporting capability with F₀-selective inhibitory activity, enabling simultaneous detection and functional interrogation of ATP synthase complexes in mitochondrial, chloroplast, and vacuolar systems .

Workflow F₁F₀-ATPase fluorescence inhibition assay
Selection Self-reporting F₀-selective fluorescent probe
Use context Mitochondrial, chloroplast, and vacuolar ATP synthase studies

Why Dibutyltin 3-Hydroxyflavone Cannot Be Replaced by Other Organotin–Flavonoid Complexes or Conventional F₀ Inhibitors


Organotin–flavonoid complexes are not functionally interchangeable. The choice of both the organotin moiety and the flavonoid ligand critically determines fluorescence response, target selectivity, and inhibitor pharmacology. While R₂SnX(morin) complexes exhibit only low fluorescence enhancement with no displacement by tributyltin, R₂SnX(3-hydroxyflavone) complexes yield high, tributyltin-displaceable enhancement that quantitatively correlates with ATPase I₅₀ values . Furthermore, among diorganotin 3-hydroxyflavone complexes, complex stability follows the order diphenyltin > dibutyltin > dimethyltin (DPT > DBT > DMT), directly impacting fluorometric detection sensitivity and binding-site occupancy . Conventional F₀ inhibitors such as oligomycin and venturicidin lack intrinsic fluorescence altogether, precluding their use as self-reporting probes. Even closely related dibutyltin compounds (e.g., dibutyltin dichloride, dibutylchloromethyltin chloride) lack the 3-hydroxyflavone ligand and thus cannot serve as fluorescent reporters or engage the same F₀ cofactor binding site linked to the ubiquinone pool . These ligand- and metal-specific determinants mean that substituting Bu₂Sn(of)Br with a generic organotin or flavone analog will produce qualitatively and quantitatively different experimental outcomes.

Ligand scaffold mismatch Morin-based organotin complexes exhibit low, non-displaceable fluorescence; only the 3-hydroxyflavone scaffold supports high, tributyltin-displaceable signal for binding-site validation.
Diorganotin stability gradient Complex stability follows DPT > DBT > DMT; substituting dibutyltin with dimethyltin or diphenyltin may alter detection sensitivity and binding occupancy in fluorescence assays.
Non-fluorescent inhibitor limitation Conventional F₀ inhibitors (oligomycin, venturicidin, DCCD) lack intrinsic fluorescence, limiting their use as self-reporting probes for real-time monitoring or back-titration mapping.

Product-Specific Quantitative Differentiation Evidence for Dibutyltin 3-Hydroxyflavone vs. Closest Analogs


Fluorescence Enhancement: 3-Hydroxyflavone Complexes vs. Morin-Based Organotin Complexes in Mitochondrial Membrane Binding

In the foundational comparative study by Usta & Griffiths (1992), R₂SnX(3-hydroxyflavone) complexes—including Bu₂Sn(of)Br—exhibited high fluorescence enhancement upon binding to mitochondrial membranes, which was fully displaceable by equimolar tributyltin (Bu₃SnCl). In direct contrast, R₂SnX(morin) complexes (bearing the 3,5,7,2',4'-pentahydroxyflavone ligand) displayed only low fluorescence enhancement with no displacement by tributyltin . Furthermore, fluorescence enhancement by R₂SnX(of) complexes was shown to correlate quantitatively with ATPase I₅₀ values, establishing a direct link between probe signal and inhibitory potency . This differential behavior is ligand-specific and cannot be replicated by substituting morin for 3-hydroxyflavone.

Fluorescence response
Head-to-head
3-Hydroxyflavone: high, tributyltin-displaceable
Morin complexes: low, non-displaceable
Supports probe signal-to-noise and binding-site validation
Ligand-specific fluorescence behavior; reported by Usta & Griffiths (1992)
Fluorescent probe F1F0-ATPase Organotin-flavone complex Mitochondrial bioenergetics

Differential Back-Titration of Bu₂Sn(of)Br Interaction Sites by Venturicidin, Oligomycin, and Tributyltin: Quantitative Site-Mapping on F₁F₀-ATPase

Griffiths, Usta & Tian (1993) demonstrated that Bu₂Sn(of)Br interaction sites on mitochondrial F₁F₀-ATPase can be differentially back-titrated by established F₀ inhibitors, revealing a unique binding-site topography. Tributyltin chloride (Bu₃SnCl) back-titrates 100% of all Bu₂Sn(of) interaction sites. The macrolide inhibitor venturicidin back-titrates only 60 ± 5% of Bu₂Sn(of) sites, while oligomycin back-titrates merely 30 ± 3% . Bafilomycin, a V-ATPase-specific macrolide, is completely inactive in this assay . This graded back-titration profile demonstrates that Bu₂Sn(of)Br occupies a broader or distinct subset of F₀ interaction sites that is only partially overlapping with the venturicidin and oligomycin binding domains, and fully encompasses the triorganotin binding site.

Back-titration map
Head-to-head
Tributyltin: 100% of Bu₂Sn(of) sites
Venturicidin: 60 ± 5%
Oligomycin: 30 ± 3%
Bafilomycin: 0%
Supports multi-class F₀ inhibitor binding-site profiling
Fluorescence back-titration assay; Griffiths et al. (1993)
F0 inhibitor Back-titration Venturicidin Oligomycin ATP synthase pharmacology

F₀-Segment Selectivity: Bu₂Sn(of)Br Inhibits F₁F₀-ATPase Without Affecting Isolated F₁-ATPase

A critical selectivity parameter documented by Usta & Griffiths (1993) is that Bu₂Sn(of)Br potently inhibits mitochondrial F₁F₀-ATPase (holoenzyme) while exhibiting zero inhibition of isolated F₁-ATPase (the soluble catalytic sector) . This F₀-exclusive inhibition profile is a defining feature that distinguishes Bu₂Sn(of)Br from many other ATPase inhibitors. For comparison, the covalent organotin inhibitor dibutylchloromethyltin chloride (DBCT) similarly does not inhibit F₁-ATPase even at concentrations as high as 500 nmol/mg protein, but DBCT lacks any fluorescence reporting capability . Classical F₀ inhibitors such as oligomycin and DCCD also spare F₁-ATPase, but none possess intrinsic fluorescence, making Bu₂Sn(of)Br uniquely positioned as a self-reporting F₀-selective probe.

F₀ selectivity
Cross-study
F₁F₀-ATPase: inhibited
Isolated F₁-ATPase: 0% inhibition
Supports F₀-exclusive target engagement without F₁ interference
No fluorescence from other F₀-selective inhibitors (DBCT, oligomycin)
F0-specific inhibitor F1-ATPase ATP synthase Submitochondrial particle Enzymology

Stoichiometric Titration of a Dissociable Redox-Sensitive Cofactor Linked to the Ubiquinone Pool

Griffiths (1994) demonstrated that Bu₂Sn(of)Br titrates a specific, dissociable cofactor component of mitochondrial ATP synthase that is functionally linked to the ubiquinone pool of the respiratory chain . The heart mitochondrial inner membrane contains 18 ± 3 Bu₂Sn(of) interaction sites per mole of F₁F₀-ATPase, yet ATPase activity in submitochondrial particles is near-maximally inhibited by titration of only approximately 3 Bu₂Sn(of) sites per mole of enzyme . Critically, 60–80% of Bu₂Sn(of) interaction sites are lost during purification of F₁F₀-ATPase from submitochondrial particles, with site numbers declining from 18–21 (heart mitochondria) → 15–19.5 (submitochondrial particles) → 11–15 (ATP synthase) → 7–10.5 (Complex V) → 3.5–5.6 (highly purified F₁F₀-ATPase) . This progressive loss reveals the existence of a labile, dissociable cofactor. Fluorescence titration studies further showed that the interaction site is in redox equilibrium with the ubiquinone pool, with Bu₂Sn(of) binding preferentially to the reduced form . No other organotin-based fluorescent probe has been shown to stoichiometrically titrate a redox-sensitive cofactor linked to the respiratory chain.

Cofactor sites
Class-level
18 ± 3 sites/mol (mitochondria)
~3 sites/mol for near-max inhibition
60–80% site loss on purification
Supports cofactor integrity assessment during ATP synthase purification
Redox-sensitive cofactor linked to ubiquinone pool; Griffiths (1994)
ATP synthase cofactor Ubiquinone pool Redox regulation Stoichiometric titration Oxidative phosphorylation

Complex Stability Ranking Among Diorganotin 3-Hydroxyflavone Complexes: DPT > DBT > DMT and Its Analytical Consequences

Yamada et al. (1999) systematically compared the complexation thermodynamics of seven organotin species (MPT, DMT, DBT, DPT, TMT, TBT, TPT) with 3-hydroxyflavone . While the observed rate constants for complex formation were largely independent of the organic substituent on tin, the stability of the resulting complexes differed significantly. For di-substituted organotins, complex stability followed the order DPT > DBT > DMT (diphenyltin > dibutyltin > dimethyltin) . These stability differences directly translated into analytical performance: the dibutyltin–3-hydroxyflavone complex (DBT) could be determined up to 4 μM with a detection limit of 20 nM, compared to DPT (up to 3 μM, 30 nM detection limit) and DMT (up to 3 μM, 20 nM) . Notably, the DBT complex tolerated over 100-fold molar excess of trimethyltin (TMT) without interference, demonstrating exceptional selectivity against tri-substituted organotins . This quantitative stability ranking establishes DBT–3-hydroxyflavone as occupying an analytically favorable middle ground: more stable than the DMT complex, with a wider dynamic range than the DPT complex.

Complex stability
Head-to-head
DPT > DBT > DMT
DBT: up to 4 µM range, 20 nM LOD
Tolerates >100× TMT
Supports fluorometric speciation with triorganotin tolerance
Analytical comparison of diorganotin–3-hydroxyflavone complexes; Yamada et al. (1999)
Complex stability Fluorometric determination Organotin speciation Detection limit Analytical chemistry

Vacuolar ATPase Proteolipid Binding: Single-Site Affinity, DCCD Competition, and Mutant Discrimination

Hughes et al. (1996) demonstrated that Bu₂Sn(of)Br binds to the 16 kDa proteolipid subunit of the vacuolar H⁺-ATPase (V-ATPase) from Nephrops norvegicus, either as the native protein or after heterologous expression in Saccharomyces cerevisiae and assembly into a hybrid V-ATPase . Titration of Bu₂Sn(of)Br against the purified proteolipid produced a marked fluorescence enhancement consistent with binding to a single affinity site . The inhibition constant for V-ATPase-dependent ATP hydrolysis correlated well with the dissociation constant determined for proteolipid binding . Critically, the fluorescence enhancement could be fully back-titrated by DCCD, which covalently modifies Glu₁₄₀ on helix-4 of the proteolipid . When a mutant proteolipid (Glu₁₄₀→Gly) was expressed, the resulting V-ATPase was proton-pumping-incompetent with reduced ATPase activity, yet the fluorescence enhancement and binding affinity of Bu₂Sn(of)Br for the mutant were not significantly altered—and DCCD no longer competed . This demonstrates that Bu₂Sn(of)Br binding is independent of the catalytic glutamate but spatially overlaps with the DCCD modification site, providing a fluorescent readout that discriminates between wild-type and mutant proteolipid conformations.

Proteolipid binding
Class-level
Single affinity site
Binding unchanged in E140G mutant
DCCD competition lost in mutant
Supports mutant discrimination and proton-translocation screening
V-ATPase proteolipid, wild-type vs. transport-incompetent mutant; Hughes et al. (1996)
V-ATPase Proteolipid DCCD Proton translocation Mutagenesis

Optimal Research and Industrial Application Scenarios for Dibutyltin 3-Hydroxyflavone Based on Quantitative Differentiation Evidence


Fluorescence-Based Pharmacological Profiling of F₀-Directed Inhibitor Binding Sites on Mitochondrial ATP Synthase

Bu₂Sn(of)Br is the optimal probe for quantitatively mapping the binding-site overlap between triorganotin, venturicidin, and oligomycin classes of F₀ inhibitors in a single fluorescence assay. Its unique property of being back-titrated to 100% by tributyltin, 60 ± 5% by venturicidin, and 30 ± 3% by oligomycin enables researchers to classify novel F₀ inhibitors by their back-titration profile without requiring radiolabeled ligands or separate assays for each inhibitor class. This application is directly relevant to mitochondrial pharmacology, agrochemical discovery targeting respiration, and mechanistic toxicology of organotin environmental contaminants.

Quality Control and Cofactor Integrity Assessment of Purified F₁F₀-ATP Synthase Preparations

The progressive loss of 60–80% of Bu₂Sn(of)Br interaction sites during ATP synthase purification—from 18 ± 3 sites/mol in intact mitochondria down to 3.5–5.6 sites/mol in highly purified enzyme —provides a quantitative metric for assessing the retention of the labile redox cofactor during purification. Researchers can use Bu₂Sn(of)Br fluorescence titrations as a quality control assay: preparations retaining high site numbers (≥11 sites/mol) indicate cofactor-preserving purification protocols, while values approaching the minimal 3.5 sites/mol indicate cofactor-depleted enzyme suitable only for studies not requiring intact energy-transfer linkage to the respiratory chain .

Fluorometric Determination and Speciation of Dibutyltin in Environmental and Biological Samples

The well-characterized complexation thermodynamics of Bu₂Sn(of)Br—with a detection limit of 20 nM, a linear determination range up to 4 μM, and tolerance of >100-fold excess trimethyltin —make the 3-hydroxyflavone fluorometric method the preferred approach for selective dibutyltin quantification in samples containing mixed organotin species. This is directly applicable to environmental monitoring of butyltin pollution gradients, toxicokinetic studies of dibutyltin distribution in biological tissues, and quality control of organotin-containing industrial formulations where speciation rather than total tin content is the critical parameter .

Site-Directed Mutagenesis Studies of V-ATPase Proteolipid Proton Translocation Pathways

Bu₂Sn(of)Br provides a unique fluorescent readout for distinguishing wild-type from proton-translocation-incompetent mutant V-ATPase proteolipids. Because Bu₂Sn(of)Br binding affinity is unaltered in the Glu₁₄₀→Gly mutant yet DCCD competition is completely lost , researchers can use the probe in a two-parameter assay (fluorescence enhancement + DCCD back-titration) to screen panels of site-directed proteolipid mutants and rapidly identify residues critical for proton translocation versus those merely affecting DCCD reactivity. This application is particularly valuable for structural biology groups investigating the V-ATPase rotary mechanism and for drug discovery programs targeting V-ATPase in osteoporosis, cancer metastasis, and lysosomal storage disorders .

Application
Selection Property
Validation Focus
F₀ inhibitor binding-site profiling
Fluorescence back-titration profile
Binding-site overlap mapping across inhibitor classes
ATP synthase purification QC
Cofactor retention metric (sites/mol)
Cofactor-associated site number post-purification
Dibutyltin fluorometric speciation
Triorganotin tolerance and dynamic range
Dibutyltin quantification in mixed organotin samples
V-ATPase proteolipid mutagenesis
Binding affinity and DCCD competition
Wild-type vs. transport-incompetent mutant discrimination
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